molecular formula C14H19N5O4 B2359386 8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879463-26-0

8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2359386
CAS No.: 879463-26-0
M. Wt: 321.337
InChI Key: FIZGZJWFUJKKNC-UHFFFAOYSA-N
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Description

The compound “8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has a molecular formula of C14H19N5O4 . It has an average mass of 321.332 Da and a monoisotopic mass of 321.143707 Da .

Scientific Research Applications

Structural Analysis and Binding Studies

A study on a purine derivative structurally related to the compound , focusing on its interaction with herpes simplex virus thymidine kinase, utilized transferred NOE experiments and molecular dynamics simulations. This research provided insight into the conformational preferences of the compound when bound to the enzyme, highlighting its potential for antiviral activity analysis (Czaplicki et al., 1996).

Chemical Synthesis and Modification

Efforts in chemical synthesis have led to the creation of novel compounds with potential therapeutic applications. One such example includes the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This work underscores the chemical versatility of the purine scaffold for generating compounds with potential antidepressant and anxiolytic effects (Zagórska et al., 2016).

Luminescent Sensor Development

Research on 1,8-oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione demonstrated its capability as a luminescent sensor for hydronium ions, suggesting applications in detecting common oxoacids. This study highlights the potential of purine derivatives in sensor technology, offering a new avenue for the development of diagnostic tools (Young et al., 1997).

Antimicrobial Activity

The exploration of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones synthesized from various intermediates has led to the identification of compounds with antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, with a focus on structure-activity relationships to optimize their efficacy (Sharma et al., 2004).

Novel Synthesis Methods

Innovations in synthesis methods have been reported, such as the novel and highly efficient synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives. These methodologies offer new pathways for creating complex molecules with potential biological activity, expanding the toolbox for chemical synthesis in medicinal chemistry (Jamaleddini & Mohammadizadeh, 2017).

Properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4/c1-8-9(2)19-10-11(17(3)14(22)16-12(10)21)15-13(19)18(8)4-6-23-7-5-20/h20H,4-7H2,1-3H3,(H,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZGZJWFUJKKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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